2-Ethoxyphenylisocyanide
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Overview
Description
2-Ethoxyphenylisocyanide is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an isocyanide group attached to an ethoxy-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyphenylisocyanide typically involves the formylation of a primary amine followed by dehydration. A common method includes the reaction of 2-ethoxyaniline with formic acid to form the formamide intermediate, which is then dehydrated using phosphorus oxychloride to yield this compound .
Industrial Production Methods: Industrial production of isocyanides, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxyphenylisocyanide undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with electrophiles and nucleophiles.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, can react with the isocyanide group.
Electrophiles: Such as acids and halogens, can add to the isocyanide group.
Catalysts: Transition metal catalysts are often used to facilitate cycloaddition reactions
Major Products Formed:
Ureas and Carbamates: Formed through nucleophilic addition.
Heterocycles: Formed through cycloaddition reactions
Scientific Research Applications
2-Ethoxyphenylisocyanide finds applications in various scientific research fields:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethoxyphenylisocyanide involves its reactivity with various molecular targets. The isocyanide group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, its ability to form stable urea and carbamate linkages underpins its utility in medicinal chemistry .
Comparison with Similar Compounds
- 2-Methoxyphenylisocyanide
- 2-Acetylphenylisocyanide
- 2-Isocyanopyrimidine
Comparison: 2-Ethoxyphenylisocyanide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, 2-Methoxyphenylisocyanide has a methoxy group instead of an ethoxy group, which can lead to differences in steric and electronic properties .
Properties
IUPAC Name |
1-ethoxy-2-isocyanobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZUMUKKQECHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374480 |
Source
|
Record name | 2-Ethoxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176511-34-5 |
Source
|
Record name | 2-Ethoxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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